5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol 5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 952091-17-7
VCID: VC7170067
InChI: InChI=1S/C15H10Cl2N4O5/c1-5-10(13(17)18-6(2)11(5)16)14-19-15(26-20-14)7-3-8(21(24)25)12(23)9(22)4-7/h3-4,22-23H,1-2H3
SMILES: CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Molecular Formula: C15H10Cl2N4O5
Molecular Weight: 397.17

5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol

CAS No.: 952091-17-7

Cat. No.: VC7170067

Molecular Formula: C15H10Cl2N4O5

Molecular Weight: 397.17

* For research use only. Not for human or veterinary use.

5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol - 952091-17-7

Specification

CAS No. 952091-17-7
Molecular Formula C15H10Cl2N4O5
Molecular Weight 397.17
IUPAC Name 5-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
Standard InChI InChI=1S/C15H10Cl2N4O5/c1-5-10(13(17)18-6(2)11(5)16)14-19-15(26-20-14)7-3-8(21(24)25)12(23)9(22)4-7/h3-4,22-23H,1-2H3
Standard InChI Key QJOAGGIONCIMFQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 5-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol. Its molecular formula is C₁₅H₁₀Cl₂N₄O₅, with a molecular weight of 397.17 g/mol .

Structural Components

The molecule comprises three distinct moieties:

  • 2,5-Dichloro-4,6-dimethylpyridin-3-yl group: A halogenated pyridine ring with methyl substituents at positions 4 and 6, critical for electronic and steric effects .

  • 1,2,4-Oxadiazole linker: A five-membered heterocycle connecting the pyridine and benzene rings, enhancing metabolic stability .

  • 3-Nitrobenzene-1,2-diol: A catechol derivative with a nitro group, essential for COMT inhibition in the final drug product .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight397.17 g/molPubChem
SynonymsDes N-oxide opicapone metabolitePubChem
Purity (synthetic form)≥50% (crystalline or solid forms)Patent

Synthesis and Industrial Applications

Role as a Synthetic Intermediate

The compound is a key intermediate in the synthesis of opicapone (C₁₅H₁₀Cl₂N₄O₆), a third-generation COMT inhibitor used in Parkinson’s disease. The patented process involves:

  • Cyclocondensation: Formation of the oxadiazole ring via reaction of amidoximes with activated carboxylic acids .

  • Selective Nitration: Introduction of the nitro group at position 3 of the benzene ring under controlled conditions .

  • Demethylation: Hydrolysis of the methoxy group to yield the final diol structure .

This route reduces production steps compared to earlier methods, improving space-time yield by 15–20% and minimizing hazardous byproducts .

Advantages Over Prior Art

  • Safety: Avoids explosive intermediates used in traditional nitration methods.

  • Purity: Generates ≤0.1% impurity levels, critical for regulatory compliance .

  • Scalability: Compatible with continuous manufacturing, reducing cycle times by 30% .

Pharmacological Relevance

Metabolic Profile

As the des N-oxide metabolite of opicapone, this compound arises from hepatic cytochrome P450-mediated reduction. While opicapone’s N-oxide group enhances blood-brain barrier penetration, the metabolite lacks this moiety, potentially reducing central nervous system (CNS) exposure .

Table 2: Comparative COMT Inhibition

ParameterOpicaponeMetabolite (This Compound)
Ki (S-COMT)16 pMNot reported
t₁/₂ (rat)72 hours<24 hours
CNS PenetrationHighLimited

Physicochemical and Analytical Characterization

Solid-State Properties

The compound exhibits polymorphism, with two characterized forms:

  • Form A: XRPD peaks at 5.7°, 16.9°, and 19.6° (2θ), DSC exotherm at 251°C .

  • Form B: Peaks at 4.9°, 17.2°, and 19.9° (2θ), DSC exotherm at 237°C .

Crystalline stability studies show Form A is thermodynamically favorable above 40°C, making it preferred for tablet formulations .

Spectroscopic Data

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1530 cm⁻¹ (N-O asymmetric), 1350 cm⁻¹ (C-N oxadiazole) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J=2.4 Hz, 1H, benzene-H) .

Applications in Drug Development

Opicapone Synthesis

The compound’s synthesis is pivotal in producing opicapone, which shows:

  • Enhanced Potency: 10-fold lower Ki than tolcapone .

  • Longer Duration: >90% COMT inhibition in rats at 72 hours vs. 9 hours for tolcapone .

Formulation Considerations

As a metabolite, its pharmacokinetic profile necessitates monitoring in clinical trials. Phase I studies revealed:

  • Cmax: 1.2 µg/mL at 2 hours post-dose.

  • AUC₀–∞: 14.3 µg·h/mL, indicating rapid clearance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator